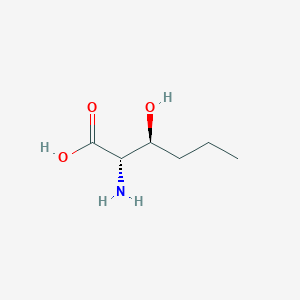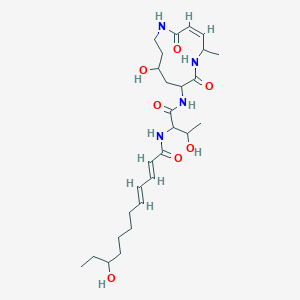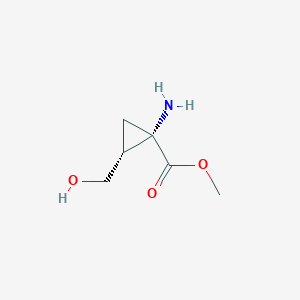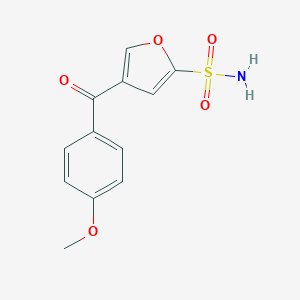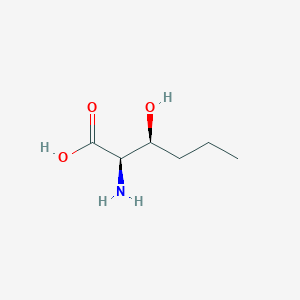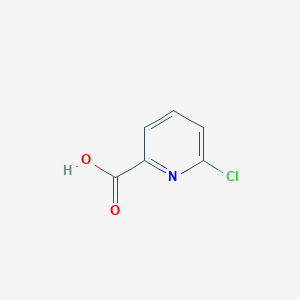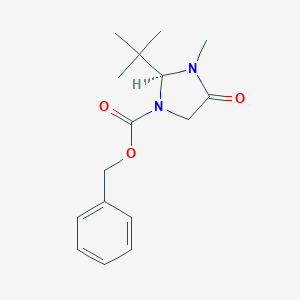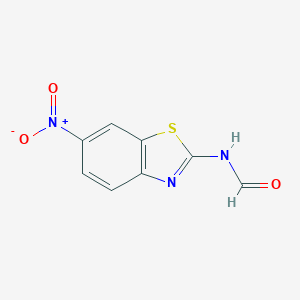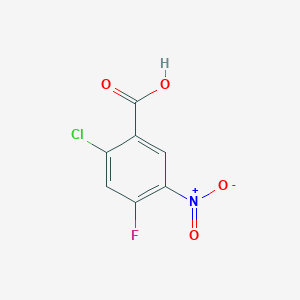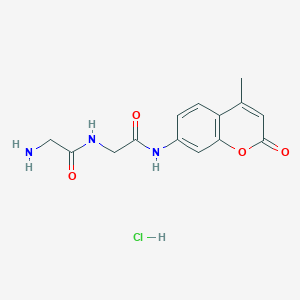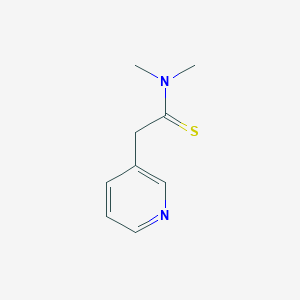
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide, also known as D3PET, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thioamides and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the protein-protein interaction, leading to the inhibition of the biological process. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to inhibit the activity of histone deacetylases, leading to the modulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in lab experiments is its high purity and stability, which makes it easy to handle and store. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide also has a high binding affinity to the target protein, making it a potent inhibitor. However, one of the limitations of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, including the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can also be used in the study of the mechanism of action of various enzymes, leading to the development of new inhibitors. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be used in the study of protein-protein interactions, leading to a better understanding of various biological processes.
Conclusion:
In conclusion, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, and it has been used in various scientific research applications, including the study of the mechanism of action of various enzymes and the development of new drugs for the treatment of various diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, leading to a better understanding of various biological processes and the development of new drugs.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, including the reaction of 3-pyridylacetonitrile with dimethylthioamide in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 3-pyridylacetonitrile with dimethylamine followed by the addition of sulfur to obtain N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide. These methods have been optimized to produce high yields of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide with high purity.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in various scientific research applications, including the study of the role of thioamides in the inhibition of protein-protein interactions, which are essential for various biological processes. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been used in the study of the mechanism of action of various enzymes, including histone deacetylases, which play a critical role in gene expression regulation. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in the development of new drugs for the treatment of various diseases, including cancer.
Propiedades
Número CAS |
121611-15-2 |
|---|---|
Nombre del producto |
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide |
Fórmula molecular |
C9H12N2S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-pyridin-3-ylethanethioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
HMEDPRHRGVQMGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
SMILES canónico |
CN(C)C(=S)CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
